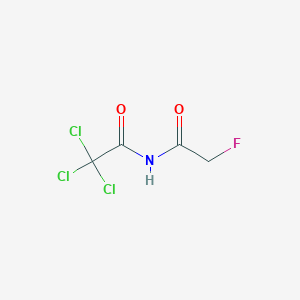
2,2,2-Trichloro-N-(fluoroacetyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloro-N-(fluoroacetyl)acetamide is a chemical compound with the molecular formula C4H3Cl3FNO It is characterized by the presence of trichloromethyl and fluoroacetyl functional groups attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-(fluoroacetyl)acetamide typically involves the reaction of trichloroacetyl chloride with fluoroacetamide under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as recrystallization or distillation to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloro-N-(fluoroacetyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or monochloromethyl group.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce partially or fully dechlorinated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloro-N-(fluoroacetyl)acetamide has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloro-N-(fluoroacetyl)acetamide involves its interaction with molecular targets through its functional groups. The trichloromethyl and fluoroacetyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. These interactions can affect various biochemical pathways and processes, depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trichloroacetamide: Similar in structure but lacks the fluoroacetyl group.
2,2,2-Trifluoroacetamide: Contains a trifluoromethyl group instead of a trichloromethyl group.
N-(Fluoroacetyl)acetamide: Similar but lacks the trichloromethyl group.
Uniqueness
2,2,2-Trichloro-N-(fluoroacetyl)acetamide is unique due to the presence of both trichloromethyl and fluoroacetyl groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups is not commonly found in other compounds, making it a valuable reagent and subject of study in various fields.
Eigenschaften
CAS-Nummer |
501953-90-8 |
|---|---|
Molekularformel |
C4H3Cl3FNO2 |
Molekulargewicht |
222.42 g/mol |
IUPAC-Name |
2,2,2-trichloro-N-(2-fluoroacetyl)acetamide |
InChI |
InChI=1S/C4H3Cl3FNO2/c5-4(6,7)3(11)9-2(10)1-8/h1H2,(H,9,10,11) |
InChI-Schlüssel |
DPACHBYEFVJRCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)NC(=O)C(Cl)(Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


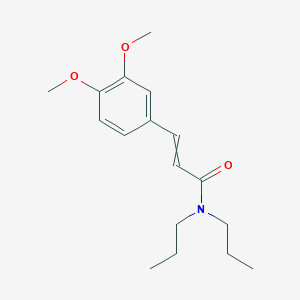
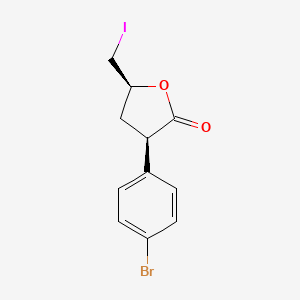
![2-(1,2,6,7-Tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethanamine;hydrochloride](/img/structure/B12574674.png)
![4-Methoxy-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12574677.png)
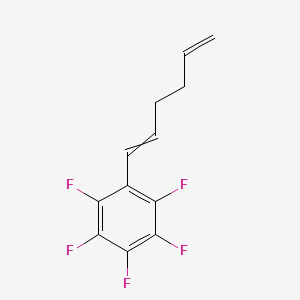
![N-(4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574685.png)
![Phosphonic acid, [1-hydroxy-4-(3-phenoxyphenyl)butyl]-, diethyl ester](/img/structure/B12574693.png)

![diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate](/img/structure/B12574701.png)
![Ethyl [6-(hydrazinylidenemethyl)-1H-benzimidazol-2-yl]acetate](/img/structure/B12574715.png)
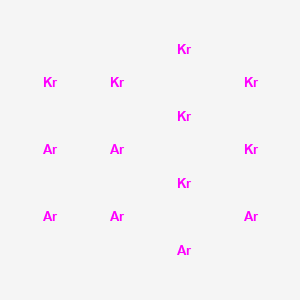
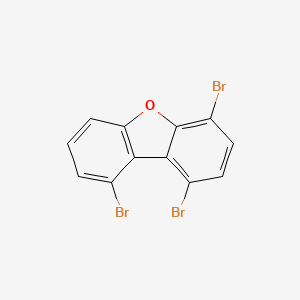
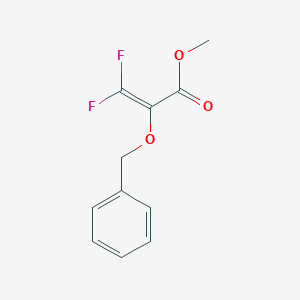
![N-cyclopropyl-2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12574739.png)
